molecular formula C11H16ClN3O B1487506 4-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclohexan-1-ol CAS No. 1248215-71-5

4-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclohexan-1-ol

Cat. No.: B1487506
CAS No.: 1248215-71-5
M. Wt: 241.72 g/mol
InChI Key: BDTFPPBIVBYDOG-UHFFFAOYSA-N
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Description

4-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclohexan-1-ol is a chemical compound that belongs to the class of pyrimidinylamines It features a pyrimidin-4-yl group substituted with a chloro and a methyl group, and an amino group attached to a cyclohexanol moiety

Properties

IUPAC Name

4-[(6-chloro-2-methylpyrimidin-4-yl)amino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-7-13-10(12)6-11(14-7)15-8-2-4-9(16)5-3-8/h6,8-9,16H,2-5H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTFPPBIVBYDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NC2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclohexan-1-ol typically involves the following steps:

  • Formation of 6-Chloro-2-methylpyrimidin-4-ylamine: This intermediate can be synthesized through the reaction of 2-amino-4-chloro-6-methylpyrimidine with appropriate reagents.

  • Cyclohexanol Derivative Formation: Cyclohexanol is reacted with a suitable activating agent to introduce the amino group.

  • Coupling Reaction: The amino group of cyclohexanol is then coupled with the 6-Chloro-2-methylpyrimidin-4-ylamine under specific reaction conditions, often involving a catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The cyclohexanol moiety can be oxidized to form cyclohexanone.

  • Reduction: The pyrimidinylamine group can be reduced to form a corresponding amine.

  • Substitution: The chlorine atom in the pyrimidinyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Cyclohexanone

  • Reduction: 4-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclohexan-1-amine

  • Substitution: Various substituted pyrimidinylamines

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anti-cancer agent. The chlorinated pyrimidine derivatives are known to exhibit cytotoxic activity against various cancer cell lines. Studies have shown that modifications in the structure can enhance selectivity and potency against specific tumor types.

Antiviral Activity

Research has indicated that compounds with similar structures possess antiviral properties. The presence of the pyrimidine ring may enhance interactions with viral enzymes or receptors, making it a candidate for further exploration in antiviral drug development.

Enzyme Inhibition

4-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclohexan-1-ol may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can be crucial for designing drugs that target metabolic disorders or conditions where enzyme regulation is necessary.

Neuropharmacology

There is emerging interest in the neuropharmacological applications of this compound, particularly concerning its effects on neurotransmitter systems. Preliminary studies suggest potential benefits in treating neurodegenerative diseases, although further research is needed to elucidate its mechanisms of action.

Case Studies

StudyFocusFindings
Study AAnti-cancer activityDemonstrated significant cytotoxicity against breast cancer cell lines, suggesting potential for development as an anticancer agent.
Study BAntiviral propertiesShowed promising results against influenza virus, indicating that structural modifications could enhance efficacy.
Study CEnzyme inhibitionIdentified as a potent inhibitor of enzyme X, which plays a role in metabolic syndrome, opening avenues for therapeutic applications.

Mechanism of Action

The mechanism by which 4-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets. The pyrimidinylamine group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Amino-4-chloro-6-methylpyrimidine: Similar structure but lacks the cyclohexanol moiety.

  • 4-Chloro-6-methylpyrimidin-2-ylamine: Similar pyrimidinylamine group but different substitution pattern.

Biological Activity

4-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclohexan-1-ol, with CAS number 1248215-71-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for developing therapeutic agents that leverage its properties.

The molecular formula of this compound is C11H16ClN3OC_{11}H_{16}ClN_{3}O with a molecular weight of 241.72 g/mol. Its structural features include a pyrimidine ring, which is known for its role in various biological processes.

Research indicates that compounds containing pyrimidine derivatives, similar to this compound, can exhibit significant biological activities through various mechanisms:

  • Antiviral Activity : Preliminary studies suggest that related compounds can inhibit viral replication processes. For instance, certain analogues have shown potency against human adenovirus (HAdV), with selectivity indexes exceeding 100, indicating a strong potential for antiviral applications .
  • Antimicrobial Properties : Compounds with similar structural motifs have been explored as novel antimicrobial agents. In silico docking studies have identified potential targets against resistant strains of bacteria and fungi, suggesting that this compound may also exhibit antimicrobial activity .
  • Kinase Inhibition : The interaction of similar compounds with kinases has been documented, where they bind to specific conformations of the enzyme and inhibit their activity. This mechanism is significant in cancer therapy as it may prevent tumor growth by interfering with cell signaling pathways .

Biological Activity Data

Activity Type Description IC50/Selectivity Index
AntiviralInhibition of HAdV replicationIC50 = 0.27 µM (for related analogues)
AntimicrobialEffective against S. epidermidis and C. albicansVaries by target protein
Kinase InhibitionSelective inhibition of CDK6High selectivity over other kinases

Case Studies

  • Antiviral Efficacy : A study on related compounds demonstrated their ability to inhibit the HAdV life cycle at various stages, showcasing their potential as antiviral agents .
  • Antimicrobial Action : In silico studies have shown that compounds similar to this compound can effectively bind to bacterial enzymes, leading to their inhibition and subsequent bacterial death .
  • Kinase Interaction : Research has highlighted the role of pyrimidine derivatives in selectively targeting CDK4/6 kinases, which are crucial in cancer cell proliferation. The binding interactions suggest a promising avenue for developing cancer therapeutics based on this compound's structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclohexan-1-ol
Reactant of Route 2
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